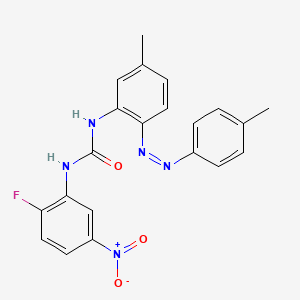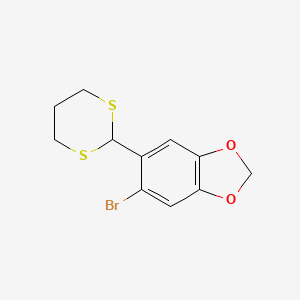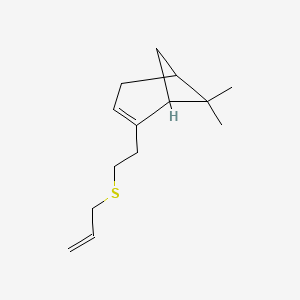
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride typically involves the reaction of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in an organic solvent such as acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of phase transfer catalysts can further enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hexadecyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of the hexadecyloxy group
Applications De Recherche Scientifique
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Chemical Biology: Employed in the development of covalent probes for studying enzyme activity and protein interactions.
Materials Science: Utilized in the synthesis of functional materials with unique properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and activity-based probes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Hexadecyloxy)-3-nitrobenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(Hexadecyloxy)-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride .
Uniqueness
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is unique due to its high reactivity towards nucleophiles, making it a valuable tool in chemical biology for the development of covalent probes and enzyme inhibitors. Its stability and reactivity balance also make it suitable for various industrial applications .
Propriétés
Numéro CAS |
2837-11-8 |
|---|---|
Formule moléculaire |
C22H36FNO5S |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
4-hexadecoxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C22H36FNO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(23,27)28)19-21(22)24(25)26/h16-17,19H,2-15,18H2,1H3 |
Clé InChI |
XDMSIVIJWGOHEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















